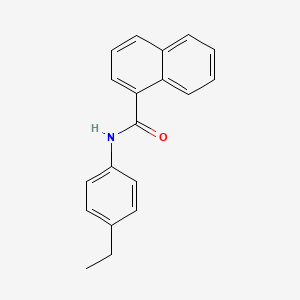![molecular formula C18H21N3O3 B5812876 N-{4-[(diethylamino)methyl]phenyl}-2-nitrobenzamide](/img/structure/B5812876.png)
N-{4-[(diethylamino)methyl]phenyl}-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(diethylamino)methyl]phenyl}-2-nitrobenzamide, commonly known as DEANB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DEANB is a member of the nitrobenzamide family and has been studied extensively for its mechanism of action and biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
DEANB has shown promising results in scientific research for its potential therapeutic applications. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. DEANB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to cause inflammation and pain. DEANB has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Mecanismo De Acción
DEANB exerts its biological effects by inhibiting the activity of COX-2 and inducing apoptosis in cancer cells. COX-2 is an enzyme that is involved in the production of prostaglandins, which are known to cause inflammation and pain. By inhibiting the activity of COX-2, DEANB reduces the production of prostaglandins, thereby reducing inflammation and pain. DEANB also induces apoptosis in cancer cells by activating the caspase pathway, which leads to cell death.
Biochemical and Physiological Effects:
DEANB has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. It reduces the production of prostaglandins, which are known to cause inflammation and pain. DEANB also induces apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, DEANB has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DEANB has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the lab. It has been extensively studied for its mechanism of action and biochemical and physiological effects. However, DEANB also has some limitations for lab experiments. It is a relatively new compound, and more research is needed to fully understand its therapeutic potential. Additionally, DEANB has not been studied extensively in human clinical trials, and its safety and efficacy in humans are not yet fully known.
Direcciones Futuras
There are several future directions for research on DEANB. One direction is to study its potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease. DEANB has been shown to have antioxidant properties, which can protect cells from oxidative damage, and may be beneficial in these diseases. Another direction is to study the safety and efficacy of DEANB in human clinical trials. This will provide valuable information on its potential as a therapeutic agent. Finally, further research is needed to fully understand the mechanism of action of DEANB and its interactions with other molecules in the body.
Métodos De Síntesis
The synthesis of DEANB involves the reaction of 2-nitrobenzoyl chloride with diethylamine and formaldehyde. The reaction takes place in the presence of a catalyst such as triethylamine and produces DEANB as a yellow crystalline solid. The yield of DEANB can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Propiedades
IUPAC Name |
N-[4-(diethylaminomethyl)phenyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-3-20(4-2)13-14-9-11-15(12-10-14)19-18(22)16-7-5-6-8-17(16)21(23)24/h5-12H,3-4,13H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVOPWMYMJELHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(diethylamino)methyl]phenyl}-2-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-ethyl-3-(2-methyl-2-propen-1-yl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5812799.png)


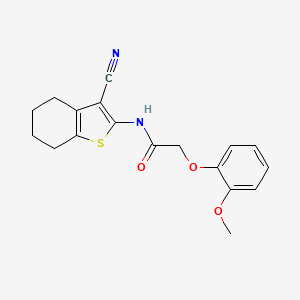
![N-(4-acetylphenyl)-2-[(2-aminophenyl)thio]acetamide](/img/structure/B5812824.png)
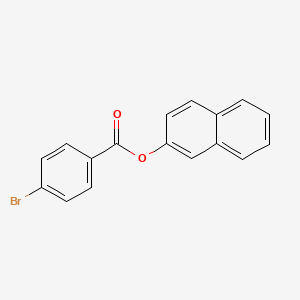

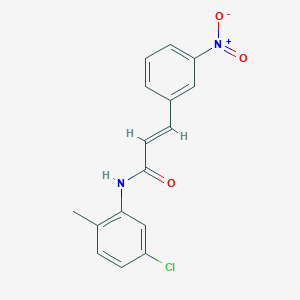

![6-bromo-2-cyclopropyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5812847.png)
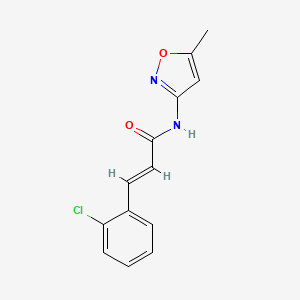
![N-[4-(cyanomethyl)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B5812856.png)

